![molecular formula C16H17FN4O4S B2968795 N1-(2-(4-氟苯基)-5,5-二氧化-4,6-二氢-2H-噻吩并[3,4-c]吡唑-3-基)-N2-丙基草酰胺 CAS No. 899989-41-4](/img/structure/B2968795.png)

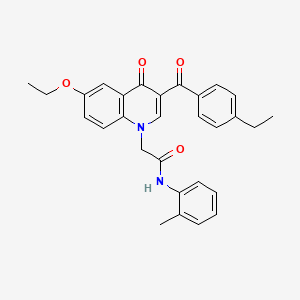

N1-(2-(4-氟苯基)-5,5-二氧化-4,6-二氢-2H-噻吩并[3,4-c]吡唑-3-基)-N2-丙基草酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound belongs to the class of organic compounds known as phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group .

Synthesis Analysis

The synthesis of similar compounds often involves various steps with acceptable reaction procedures and quantitative yields . The compounds are usually characterized by 1H NMR, 13C NMR, IR, HRMS, and ESI–MS spectra .Molecular Structure Analysis

The molecular structure of similar compounds is often determined by X-ray diffraction . The compounds are usually characterized by 1H NMR, 13C NMR, IR, HRMS, and ESI–MS spectra .Chemical Reactions Analysis

Similar compounds have been synthesized through various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .科学研究应用

抗肿瘤潜力

研究表明,结构类似于N1-(2-(4-氟苯基)-5,5-二氧化-4,6-二氢-2H-噻吩并[3,4-c]吡唑-3-基)-N2-丙基草酰胺的噻吩并[3,4-c]吡唑衍生物具有显着的抗肿瘤活性。包含噻吩部分的双吡唑基噻唑的合成和表征已证明对肝细胞癌(HepG2)细胞系具有有希望的活性,某些化合物表现出低微摩尔IC50值,表明有效的抗肿瘤剂(Gomha, Edrees,& Altalbawy, 2016)。此外,新型基于吡唑啉的化合物已被评估其抗癌活性,包括对其对肺癌功效的详细研究,展示了氟化化合物在诱导HepG2细胞生长抑制继而凋亡的潜力(Sunil等,2010)。

抗菌活性

与指定化合物相似的衍生物也已被合成并评估其体外抗菌活性,对一系列革兰氏阳性菌和革兰氏阴性菌以及真菌菌株表现出有效的抑制作用。这包括合成新型含氟吡唑基噻唑衍生物,发现它们对各种细菌和真菌种类有效(Desai等,2012)。

传感器应用

此外,吡唑啉衍生物已被用于开发用于金属离子的荧光“关闭”传感器,特别是汞(Hg2+)。这些传感器表现出高选择性和灵敏度,在环境监测和水源中检测有毒金属方面具有潜在应用(Bozkurt & Gul, 2018)。

作用机制

Target of Action

Similar compounds with a pyrazole core have been found to interact with various targets such as cholinesterase (ache and bche) and cannabinoid receptors (cbs) cb1 and cb2 .

Mode of Action

Additionally, compounds with a similar structure have been found to inhibit the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG), leading to an elevation of 2-AG, the most abundant endogenous agonist of the cannabinoid receptors (CBs) CB1 and CB2 .

生化分析

Biochemical Properties

Pyrazole derivatives are known for their diverse pharmacological effects, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities . Therefore, it is plausible that N’-[2-(4-fluorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N-propylethanediamide may interact with a variety of enzymes, proteins, and other biomolecules, influencing biochemical reactions.

Cellular Effects

Based on the known effects of similar compounds, it could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

属性

IUPAC Name |

N'-[2-(4-fluorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-propyloxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17FN4O4S/c1-2-7-18-15(22)16(23)19-14-12-8-26(24,25)9-13(12)20-21(14)11-5-3-10(17)4-6-11/h3-6H,2,7-9H2,1H3,(H,18,22)(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPZCWVQGHUBBHS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C(=O)NC1=C2CS(=O)(=O)CC2=NN1C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17FN4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(oxolan-3-yl)methyl]-1H-imidazole](/img/structure/B2968713.png)

![2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2-fluoro-4-methylphenyl)acetamide](/img/structure/B2968714.png)

![(2Z)-N-acetyl-2-[(4-cyanophenyl)imino]-7-methoxy-2H-chromene-3-carboxamide](/img/structure/B2968716.png)

![2-(3-benzoyl-4-oxoquinolin-1(4H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2968731.png)

![9-(9H-Fluoren-9-ylmethoxycarbonyl)-1,4-dioxa-9-azaspiro[5.5]undecane-2-carboxylic acid](/img/structure/B2968733.png)